Desmethyl Levofloxacin-d8 Hydrochloride is a deuterated derivative of Desmethyl Levofloxacin, which itself is a metabolite of the fluoroquinolone antibiotic Levofloxacin. This compound is utilized in scientific research, particularly in pharmacokinetics and drug metabolism studies due to its isotopic labeling, which allows for precise tracking in biological systems. The molecular formula for Desmethyl Levofloxacin-d8 Hydrochloride is , with a molecular weight of approximately 391.85 g/mol .
The synthesis of Desmethyl Levofloxacin-d8 Hydrochloride involves several steps, typically starting from Levofloxacin or its derivatives. The process may include deuteration, where hydrogen atoms are replaced with deuterium isotopes to create the labeled compound.
The synthesis often employs advanced techniques like nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium and assess the purity of the final product. Analytical methods such as high-performance liquid chromatography are also used to monitor the reaction progress and isolate the desired compound .
Desmethyl Levofloxacin-d8 Hydrochloride features a complex molecular structure characteristic of fluoroquinolone antibiotics. The structure includes:
The presence of deuterium atoms is crucial for its identification in metabolic studies.
Desmethyl Levofloxacin-d8 Hydrochloride can participate in various chemical reactions typical for fluoroquinolones, including:
Reactions involving this compound are often studied in controlled environments to understand its stability and reactivity, which are critical for its application in drug development and pharmacology .
Desmethyl Levofloxacin-d8 Hydrochloride exhibits antibacterial activity through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The mechanism involves:
This mechanism mirrors that of its parent compound, Levofloxacin, making it valuable for studying antibiotic resistance and efficacy .
These properties make Desmethyl Levofloxacin-d8 Hydrochloride suitable for various laboratory applications, including stability testing and pharmacokinetic studies .
Desmethyl Levofloxacin-d8 Hydrochloride serves several scientific purposes:
Its unique properties make it an essential tool in modern pharmaceutical research aimed at developing new antibacterial therapies .
Desmethyl Levofloxacin-d8 hydrochloride (CAS: 1217677-38-7) is synthesized through systematic deuteration of the Desmethyl Levofloxacin scaffold, specifically targeting the piperazine moiety. The synthesis initiates with the non-deuterated metabolite Desmethyl Levofloxacin (a known human metabolite of Levofloxacin), followed by hydrogen-deuterium exchange under catalytic conditions. The core reaction involves refluxing Desmethyl Levofloxacin in deuterium oxide (D₂O) or deuterated methanol (CD₃OD) with palladium/carbon catalysts, achieving >98% deuteration at all eight positions of the piperazine ring. This yields the isotopically labeled derivative with the molecular formula C₁₇H₁₁D₈ClFN₃O₄ and a molecular weight of 391.85 g/mol [1] [3]. The process maintains the stereochemical integrity of the parent compound’s (3S)-configuration, critical for retaining its biological relevance as a tracer for Levofloxacin metabolism studies [5].
Table 1: Key Molecular Properties of Desmethyl Levofloxacin-d8 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₁D₈ClFN₃O₄ |
CAS Number | 1217677-38-7 |
Molecular Weight | 391.85 g/mol |
Deuterium Positions | Piperazine ring (8 sites) |
Parent Compound | Desmethyl Levofloxacin |
Chiral Configuration | (3S) |
The deuteration strategy focuses exclusively on the piperazine ring, where all eight hydrogen atoms (−CH₂− groups) are replaced with deuterium (D8-labeling). This site-specificity is achieved through:
Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra of Desmethyl Levofloxacin-d8 hydrochloride show complete disappearance of piperazine proton signals (δ 2.8–3.5 ppm), confirming deuterium incorporation. ¹³C-NMR retains quinolone core signals (e.g., C=O at δ 176.5 ppm, C-F at δ 152.1 ppm) but exhibits attenuated coupling for piperazine carbons due to deuterium substitution [1].High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis identifies the [M+H]⁺ ion at m/z 392.1490 (calc. 392.1493 for C₁₇H₁₂D₈ClFN₃O₄⁺), with characteristic fragment ions at m/z 261.2 (cleaved quinolone) and 131.1 (d8-piperazine) [1] [5].X-Ray Crystallography: While crystallographic data for the deuterated form remains limited, its non-deuterated analog (Desmethyl Levofloxacin) reveals a triclinic crystal lattice with hydrogen bonding between the protonated piperazine nitrogen and chloride ions. Deuteration minimally alters crystal packing due to identical atomic radii of H/D [1].
Table 2: Comparative Spectral Signatures of Deuterated vs. Non-Deuterated Analogues
Technique | Desmethyl Levofloxacin-d8 | Desmethyl Levofloxacin |
---|---|---|
¹H-NMR (Piperazine) | No signals (δ 2.8–3.5 ppm) | Multiplet (δ 2.9–3.4 ppm) |
HRMS ([M+H]⁺) | 392.1490 | 384.1240 |
FT-IR (C-D stretch) | 2200 cm⁻¹ (weak) | Absent |
Deuteration induces subtle but measurable changes in physicochemical properties:
Table 3: Stability Comparison Under Freezing Conditions (-20°C)
Property | Desmethyl Levofloxacin-d8 | Non-Deuterated Metabolite |
---|---|---|
Recovery after 52 weeks | 98.2 ± 2.1% | 85.3 ± 4.7% |
Degradation Products | None detected | N-Oxide (8.1%) |
Enantiomeric Purity | 99.9% (S-configuration retained) | 99.9% |
Data adapted from long-term stability assessment in wastewater matrices [4]
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: